molecular formula C13H15N3O2 B2569509 N-[(4-oxo-3H-phthalazin-1-yl)methyl]butanamide CAS No. 899745-32-5

N-[(4-oxo-3H-phthalazin-1-yl)methyl]butanamide

Cat. No. B2569509
CAS RN: 899745-32-5
M. Wt: 245.282
InChI Key: IYUYUIXOLTVFFZ-UHFFFAOYSA-N
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Description

“N-[(4-oxo-3H-phthalazin-1-yl)methyl]butanamide” is a chemical compound with the molecular formula C13H15N3O2 . It has a molecular weight of 245.282.


Molecular Structure Analysis

The InChI string for this compound is InChI=1S/C13H15N3O2/c1-2-5-12(17)14-8-11-9-6-3-4-7-10(9)13(18)16-15-11/h3-4,6-7H,2,5,8H2,1H3,(H,14,17)(H,16,18) . The Canonical Smiles representation is CCCC(=O)NCC1=NNC(=O)C2 .


Physical And Chemical Properties Analysis

The compound has a density of 1.5±0.1 g/cm3 . The index of refraction is 1.682, and it has a molar refractivity of 52.2±0.5 cm3 . It has 5 H bond acceptors, 2 H bond donors, and 2 freely rotating bonds .

Scientific Research Applications

Antitumor Activity

The compound has garnered attention due to its potential antitumor properties. Researchers have synthesized and evaluated derivatives of 3-methyl-4-oxo-3,4-dihydroimidazo [5,1-d] [1,2,3,5]tetrazine-8-carboxylates and -carboxamides. Notably, compound IVa demonstrated more activity than other derivatives and even outperformed the positive control, temozolomide. In the presence of 40 μg/mL of IVa, the survival rate of tested tumor cells was less than 10%. Interestingly, esters displayed more potent antitumor activity than amides and temozolomide against HL-60 cells .

Poly (ADP-ribose) Polymerase (PARP) Inhibition

Intermediate compounds related to our target molecule have been used in the synthesis of phthalazinone scaffolds. These scaffolds are potent inhibitors of poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. Specifically, 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid serves as an intermediate in this context .

Combination Therapies

Given the limitations of individual compounds, researchers are exploring combination therapies. Temozolomide, a related compound, is used clinically to treat glioblastoma and anaplastic astrocytoma. However, tumor resistance remains a challenge due to DNA repair mechanisms. Investigations into combining temozolomide with established anticancer drugs (such as cisplatin and irinotecan) are ongoing .

Biological Activities

Dihydrophthalazine derivatives, including our compound, exhibit diverse biological activities. While the exact mechanisms are still being explored, these compounds have potential applications in fields such as agriculture, chemistry, and medicine .

Future Directions

Future directions for the study of “N-[(4-oxo-3H-phthalazin-1-yl)methyl]butanamide” and related compounds could involve further exploration of their synthesis methods, chemical reactions, and potential therapeutic applications .

properties

IUPAC Name

N-[(4-oxo-3H-phthalazin-1-yl)methyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-2-5-12(17)14-8-11-9-6-3-4-7-10(9)13(18)16-15-11/h3-4,6-7H,2,5,8H2,1H3,(H,14,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYUYUIXOLTVFFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCC1=NNC(=O)C2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)butyramide

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